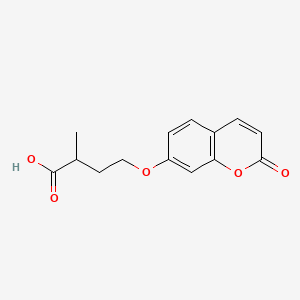
7-(3'-Carboxybutoxy)coumarin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-(3’-Carboxybutoxy)coumarin is an organic compound with the chemical formula C15H14O5. It is a derivative of coumarin, characterized by the presence of a carboxybutoxy group at the 7th position of the coumarin ring. This compound is known for its white crystalline solid form, which dissolves in organic solvents like ethanol and dichloromethane to form a yellow solution. It exhibits fluorescence under ultraviolet light, making it valuable in various scientific applications .
準備方法
The synthesis of 7-(3’-Carboxybutoxy)coumarin involves several steps, typically starting with a substituted coumarin compound. The common synthetic route includes the introduction of a 3’-carboxybutoxy substituent through esterification and bromination reactions. The process involves the following steps:
Esterification: The initial coumarin compound undergoes esterification to introduce the butoxy group.
Bromination: The esterified product is then brominated to introduce the carboxyl group at the desired position.
Cyclization: The final step involves cyclization to form the 7-(3’-Carboxybutoxy)coumarin.
Industrial production methods for this compound are more complex and may involve additional purification steps to ensure high purity and yield.
化学反応の分析
7-(3’-Carboxybutoxy)coumarin undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of reduced coumarin derivatives.
Substitution: The carboxybutoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
科学的研究の応用
7-(3’-Carboxybutoxy)coumarin has a wide range of applications in scientific research:
Fluorescent Labeling: Due to its fluorescence properties, it is used as a fluorescent marker in cell imaging and biological assays.
Fluorescent Probes: It serves as a probe in fluorescence-based detection systems for various analytes.
Biological Sensors: The compound is used in the development of biosensors for detecting biological molecules.
Organic Synthesis: It acts as an intermediate in the synthesis of other organic compounds.
Analytical Chemistry: It is employed in fluorescence-based analytical techniques for detecting and quantifying substances
作用機序
The mechanism of action of 7-(3’-Carboxybutoxy)coumarin primarily involves its interaction with biological molecules through fluorescence. The compound can bind to specific molecular targets, and upon excitation with ultraviolet light, it emits fluorescence. This property is utilized in various fluorescence-based assays to detect and quantify biological molecules. The molecular targets and pathways involved depend on the specific application and the biological system being studied .
類似化合物との比較
7-(3’-Carboxybutoxy)coumarin can be compared with other coumarin derivatives such as:
7-Hydroxycoumarin (Umbelliferone): Known for its use as a fluorescent dye and in enzyme assays.
4-Methylumbelliferone: Used in the detection of β-glucuronidase activity.
4-Methyl-7-coumarinylacetic acid: Employed in various fluorescence-based applications.
The uniqueness of 7-(3’-Carboxybutoxy)coumarin lies in its specific substitution pattern, which imparts distinct fluorescence properties and makes it suitable for specialized applications in fluorescence-based research .
特性
分子式 |
C14H14O5 |
|---|---|
分子量 |
262.26 g/mol |
IUPAC名 |
2-methyl-4-(2-oxochromen-7-yl)oxybutanoic acid |
InChI |
InChI=1S/C14H14O5/c1-9(14(16)17)6-7-18-11-4-2-10-3-5-13(15)19-12(10)8-11/h2-5,8-9H,6-7H2,1H3,(H,16,17) |
InChIキー |
UFNOBOOKHSJUHM-UHFFFAOYSA-N |
正規SMILES |
CC(CCOC1=CC2=C(C=C1)C=CC(=O)O2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



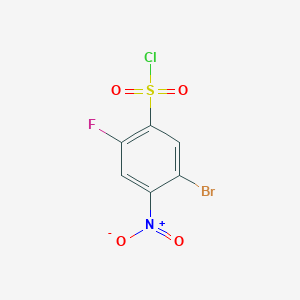
![(2R)-1-[(2S)-2-aminopropanoyl]-2-[(2S)-4-cyclohexyl-1-ethoxy-1-oxobutan-2-yl]pyrrolidine-2-carboxylic acid](/img/structure/B15293114.png)
![Ethyl (Z)-2-((1R,4R,6S)-4-((tert-butyldimethylsilyl)oxy)-1-methyl-7-oxabicyclo[4.1.0]heptan-2-ylidene)acetate](/img/structure/B15293115.png)
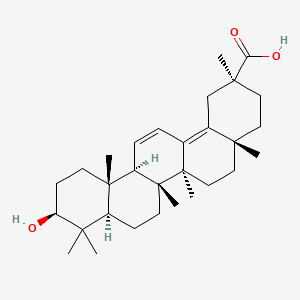
![[2-Bromo-3-fluoro-5-(trifluoromethyl)phenyl]methanol](/img/structure/B15293133.png)
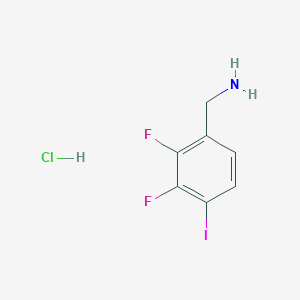
![methyl (5Z)-5-ethylidene-4-[2-[(2Z)-2-[5-methoxycarbonyl-4-(2-methoxy-2-oxoethyl)-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-ylidene]ethoxy]-2-oxoethyl]-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylate](/img/structure/B15293136.png)
![[(2R,3R,4R,5R)-5-(6-benzamidopurin-9-yl)-4-fluoro-2-(hydroxymethyl)oxolan-3-yl]oxy-hydroxy-oxophosphanium](/img/structure/B15293141.png)
![tert-butyl N-[(3R,5S)-3,5-dihydroxy-1-adamantyl]carbamate](/img/structure/B15293145.png)
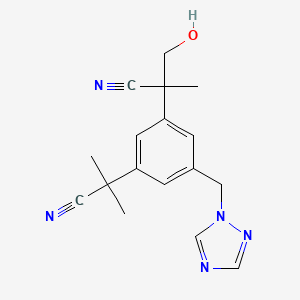
![N6-({[3-(Methylsulfinyl)propyl]amino}carbonothioyl)lysine-13C6,15N2](/img/structure/B15293163.png)
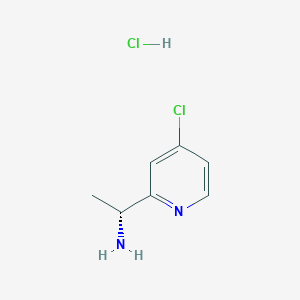
![(2S)-2-amino-3-[4-[4-[2-hydroxy-2-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]acetyl]oxy-3,5-diiodophenoxy]-3,5-diiodophenyl]propanoic acid](/img/structure/B15293178.png)
